2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid
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Overview
Description
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through a carbonyl group and an acetic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid, have been shown to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological pathways .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize complex thiophene derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups and is used in the synthesis of coordination polymers and liquid crystals.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various thiophene derivatives.
Uniqueness
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid is unique due to its specific structure, which combines two thiophene rings with a carbonyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVCKLEGLOTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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